DL-TYROSINE (RING-3,5-D2)
Description
Significance of Isotopic Labeling in Chemical and Biochemical Research
Isotopic labeling is a powerful technique used to track the journey of an isotope through a reaction, a metabolic pathway, or a cell. otsuka.co.jp By substituting an atom within a molecule with one of its isotopes, which differs only in the number of neutrons, researchers can monitor the molecule's fate. isotope.com Since isotopes of an element have the same number of protons and electrons, they exhibit nearly identical chemical behavior, ensuring that the labeled molecule acts as a reliable tracer without significantly perturbing the biological or chemical system under investigation. isotope.comacs.org
This method is indispensable for elucidating reaction mechanisms, understanding metabolic processes, and determining the structure of complex molecules. google.comnih.govutoronto.ca The primary analytical methods that leverage isotopic labeling are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). isotope.comacademictree.org In MS, the mass difference allows for the easy detection and quantification of labeled compounds, while in NMR, the different nuclear properties of isotopes can be exploited to simplify complex spectra or probe molecular dynamics. isotope.comisotope.com Stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used for these purposes, offering a safe and effective way to gain detailed molecular insights. otsuka.co.jputoronto.ca
Table 1: Comparison of Protium (¹H) and Deuterium (²H) Properties
| Property | Protium (¹H) | Deuterium (²H or D) | Significance of Difference |
|---|---|---|---|
| Composition | 1 proton, 0 neutrons | 1 proton, 1 neutron | Deuterium is approximately twice as heavy as protium. |
| Natural Abundance | ~99.98% | ~0.0156% | Deuterium is naturally rare, making it an excellent tracer with low background signal. cambridge.org |
| Nuclear Spin (I) | 1/2 | 1 | This difference in spin property is fundamental to its use in NMR spectroscopy. |
| Bond Strength | C-¹H bond | C-²H bond | The C-D bond is stronger than the C-H bond, leading to the kinetic isotope effect, which can slow down metabolic reactions. researchgate.net |
Rationale for Deuteration at Ring-3,5 Positions of Tyrosine
The specific placement of deuterium atoms at the 3 and 5 positions of the tyrosine ring is a deliberate and strategic choice, primarily aimed at overcoming significant challenges in protein NMR spectroscopy. oup.comroyalsocietypublishing.org
The aromatic region of a protein's ¹H-NMR spectrum (typically 6.0-8.5 ppm) is often congested with overlapping signals from phenylalanine, tyrosine, tryptophan, and sometimes histidine residues. nih.govoup.com This spectral overlap makes it exceedingly difficult to assign specific signals to individual protons and to interpret structural changes. oup.comresearchgate.net
By replacing the hydrogen atoms at the 3 and 5 positions of the tyrosine ring with deuterium, their corresponding signals are eliminated from the ¹H-NMR spectrum. This leads to significant spectral simplification. royalsocietypublishing.org For a protein containing multiple tyrosine residues, incorporating DL-Tyrosine (ring-3,5-D2) leaves only the signals from the 2,6-protons of the tyrosine rings. This allows researchers to:
Unambiguously assign resonances: With fewer signals, the task of assigning the remaining peaks to specific protons (the 2,6-protons) becomes much more manageable. oup.comroyalsocietypublishing.org
Study molecular dynamics: The tyrosine ring often undergoes a 180° "flip" motion around its Cβ-Cγ bond. royalsocietypublishing.orgbiorxiv.org In a 3,5-deuterated tyrosine, the 2- and 6-protons become magnetically equivalent if the ring flip is fast on the NMR timescale, resulting in a single, sharp signal. The characteristics of this signal provide valuable information about the rate of this motion and the local protein environment. royalsocietypublishing.org
Probe protein-ligand interactions: Changes in the chemical shift of the remaining 2,6-proton signals upon the binding of a drug or other molecule can be clearly observed and interpreted as specific interactions involving that tyrosine residue. royalsocietypublishing.org
The chemical rationale for this specific deuteration pattern is that the ortho and para positions relative to the hydroxyl group on the tyrosine ring are activated for electrophilic substitution, making the hydrogen-deuterium exchange at these sites (positions 3 and 5) chemically feasible. google.combiorxiv.org
Table 2: Analytical Techniques Benefiting from DL-TYROSINE (RING-3,5-D2)
| Technique | Advantage Provided by 3,5-Deuteration | Research Application |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Simplifies crowded aromatic spectral regions by removing ³H and ⁵H signals. royalsocietypublishing.org | Determining protein structure, studying protein dynamics (ring flips), and mapping protein-ligand interaction sites. oup.comroyalsocietypublishing.orgpeakproteins.com |
| Facilitates unambiguous resonance assignment of the remaining 2,6-protons. oup.com | Pinpointing the specific tyrosine residues involved in conformational changes or binding events. | |
| Raman/Infrared (IR) Spectroscopy | Creates isotopic shifts in vibrational modes, allowing signals from a specific labeled tyrosine to be distinguished from unlabeled ones. acs.orgescholarship.org | Probing the local environment and orientation of individual tyrosine side chains within large protein assemblies or membranes. acs.orgescholarship.org |
Historical Development and Initial Research Applications of Deuterated Tyrosines
The use of selectively deuterated amino acids to study proteins emerged as a groundbreaking technique in the late 1960s and early 1970s, spearheaded by the work of Oleg Jardetzky and his colleagues. nih.govoup.comethernet.edu.et At the time, the complexity and poor resolution of NMR spectra for all but the smallest proteins were major obstacles in structural biology. oup.comnih.gov The central idea was that by replacing most of the protons in a protein with deuterium, the resulting ¹H-NMR spectrum would be dramatically simplified, containing only the signals from the few remaining protonated sites. nih.gov
One of the earliest and most successful applications of this strategy involved the enzyme staphylococcal nuclease. nih.gov By growing the bacterium in a deuterated medium supplemented with specific protonated amino acids, researchers could resolve and assign signals that were previously buried in a forest of overlapping peaks. nih.gov
Chemical methods were soon developed to synthesize selectively deuterated amino acids, avoiding the costly and laborious process of isolating them from microorganisms grown in D₂O. oup.com A 1972 patent described a method for preparing deuterated L-tyrosine by treating the protonated form with a deuterated acid or alkali metal deuteroxide, highlighting its utility as an intermediate for studying labeled peptides and proteins. google.com These synthetic advances enabled the incorporation of amino acids like L-Tyrosine (ring-3,5-D2) into larger and more complex proteins. A notable early application was the study of the 150,000 Dalton lactose (B1674315) repressor protein from Escherichia coli, where this selective deuteration approach produced greatly simplified spectra, paving the way for detailed structural and functional analysis. oup.com
Table 3: Key Research Applications of Ring-Deuterated Tyrosine
| Protein Studied | Research Goal | Key Finding Enabled by Deuteration |
|---|---|---|
| Lactobacillus casei dihydrofolate reductase | Assign aromatic proton resonances and study ligand binding. royalsocietypublishing.org | Selective 3,5-deuteration allowed the five tyrosine residues to be observed independently, revealing how they are affected by coenzyme and inhibitor binding. royalsocietypublishing.org |
| Lactose (lac) repressor | Overcome spectral complexity in a large protein (150 kDa). oup.com | The use of chemically synthesized, selectively deuterated aromatic amino acids produced greatly simplified spectra, enabling structural analysis. oup.com |
| Staphylococcal nuclease | Simplify the ¹H-NMR spectrum to resolve individual proton signals. nih.gov | Pioneering work demonstrated that selective deuteration was a viable and powerful strategy for solving the resolution and assignment problems in protein NMR. nih.govresearchgate.net |
| Bacteriorhodopsin | Investigate the role of specific tyrosine residues in the photocycle. acs.org | FTIR difference spectroscopy on protein regenerated with ring-deuterated tyrosine helped assign specific vibrational bands to tyrosine residues, clarifying their structural role. acs.org |
Properties
Molecular Weight |
183.2 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Characterization Methodologies
Strategies for Stereospecific and Site-Specific Deuteration of Tyrosine
Achieving deuteration at specific positions within the tyrosine molecule, such as the 3 and 5 positions of the aromatic ring, requires carefully designed synthetic strategies. These methods can be broadly categorized into chemical synthesis and enzymatic or biotechnological approaches.
Chemical synthesis provides a direct route to introduce deuterium (B1214612) into the tyrosine ring. A common method involves acid-catalyzed isotope exchange. For instance, heating L-tyrosine in concentrated deuterium chloride (DCl) at elevated temperatures (e.g., 180°C) can lead to the exchange of hydrogen atoms for deuterium on the aromatic ring. nih.gov This process can initially produce a more extensively deuterated species, such as DL-[2,2',3',5',6'-d₅]Tyr (Tyr-d₅). nih.gov To achieve the specific RING-3,5-D2 pattern, subsequent chemical steps are required to selectively remove deuterium from other positions. nih.gov For example, treatment with an acetic acid-acetic anhydride (B1165640) mixture can replace the deuterium at the α-carbon with a proton. nih.gov
Another approach involves the use of deuterated starting materials in a multi-step synthesis. For example, a synthetic route starting from [2,6-¹³C₂]4-nitrophenol can be used to produce labeled tyrosine precursors. rsc.org Deuteration at the 3 and 5 positions can then be achieved by treatment with D₂O and a strong acid like HCl at high temperatures, with the reaction time influencing the extent of deuteration. rsc.org This method allows for the controlled introduction of deuterium at the desired ring positions.
The following table summarizes key aspects of chemical synthesis strategies:
| Strategy | Reagents and Conditions | Intermediate Products | Final Product |
| Acid-Catalyzed Exchange | L-Tyrosine, concentrated DCl, 180°C | DL-[2,2',3',5',6'-d₅]Tyr | DL-TYROSINE (RING-3,5-D2) |
| Multi-step Synthesis | [2,6-¹³C₂]4-nitrophenol, D₂O, HCl, 180°C | Labeled 4-hydroxybenzonitrile | Labeled Tyrosine Precursor |
Enzymatic and biotechnological methods offer alternative and often more specific routes for deuterium incorporation. These approaches can leverage the high selectivity of enzymes to catalyze reactions at specific sites. For instance, tyrosine phenol-lyase can be used to synthesize L-tyrosine from phenol, pyruvate, and ammonia. nih.gov By conducting this reaction in a deuterium-rich medium (D₂O), deuterium can be incorporated into the molecule.
Metabolic engineering of microorganisms like Escherichia coli presents a powerful tool for producing deuterated amino acids. nih.govresearchgate.net By modifying the metabolic pathways of these organisms and providing them with deuterated precursors or growing them in deuterated media, it is possible to direct the synthesis towards the desired isotopically labeled tyrosine. nih.govresearchgate.net For example, strains overproducing L-tyrosine can be cultured in the presence of deuterated compounds to achieve incorporation. researchgate.net
Enzymes such as tryptophan synthase have been shown to catalyze the exchange of the α-proton of amino acids with deuterium from the solvent (D₂O). portlandpress.com While this primarily affects the α-carbon, it demonstrates the potential of enzymes for specific labeling. Similarly, phenylalanine ammonia-lyase (PAL) can be used in the synthesis of L-phenylalanine from (E)-cinnamic acid and ammonia, and by performing the reaction in tritiated water, a labeled product is obtained. d-nb.info This principle can be extended to deuteration.
The table below outlines some enzymatic and biotechnological strategies:
| Approach | Key Enzyme/Organism | Substrates/Medium | Outcome |
| Enzymatic Synthesis | Tyrosine phenol-lyase | Phenol, pyruvate, ammonia, D₂O | Deuterated L-Tyrosine |
| Metabolic Engineering | Escherichia coli | Deuterated precursors/media | Overproduction of deuterated L-Tyrosine |
| Enzymatic Exchange | Tryptophan synthase | L-amino acids, D₂O | α-deuteration of amino acids |
Analytical Techniques for Isotopic Enrichment and Purity Assessment
Mass spectrometry (MS) is a cornerstone technique for analyzing deuterated compounds. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are particularly powerful for determining the isotopic ratio and confirming the mass shift due to deuterium incorporation. nih.govnih.govnih.gov
For GC-MS analysis, the amino acid is typically derivatized to make it volatile. Common derivatives include N,O-bis(trifluoroacetyl) methyl esters or N,O-bis(heptafluorobutyryl) methyl ester. nih.gov By using selective ion monitoring (SIM), the instrument can be set to detect the specific mass-to-charge ratios of the deuterated and non-deuterated tyrosine, allowing for precise quantification of isotopic enrichment. nih.govnih.gov
LC-MS/MS is another highly sensitive method that can be used to measure very low tracer-to-tracee ratios in biological samples like plasma. nih.gov This technique can be applied to underivatized amino acids and provides excellent linearity for quantification. nih.gov
The following table highlights the application of mass spectrometry techniques:
| Technique | Sample Preparation | Key Measurement | Application |
| GC-MS | Derivatization (e.g., N,O-bis(trifluoroacetyl) methyl ester) | Isotopic ratio via Selective Ion Monitoring (SIM) | Quantification of deuterated tyrosine |
| LC-MS/MS | Minimal, can analyze underivatized amino acids | Tracer-to-tracee ratio | Analysis of low-level enrichment in biological matrices |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise location of deuterium atoms within the tyrosine molecule. While ¹H NMR can show the disappearance of signals at the deuterated positions, ²H (deuterium) NMR directly observes the deuterium nuclei, providing unambiguous evidence of their location.
By comparing the ¹H NMR spectrum of deuterated tyrosine with that of its non-deuterated counterpart, the absence of proton signals at the 3 and 5 positions of the aromatic ring confirms successful site-specific deuteration. nih.gov Furthermore, the simplification of the aromatic region in the ¹H NMR spectrum of proteins containing selectively deuterated amino acids facilitates spectral assignment and interpretation. oup.com
High-performance liquid chromatography (HPLC) is used to assess the chemical purity of the synthesized DL-TYROSINE (RING-3,5-D2). To determine the enantiomeric purity, which is crucial as the synthesis often results in a racemic (DL) mixture, chiral HPLC is employed.
Chiral HPLC methods can separate the D- and L-enantiomers of tyrosine. sigmaaldrich.com This is often achieved using a chiral stationary phase (CSP), such as one based on the macrocyclic glycopeptide teicoplanin. sigmaaldrich.comgoogle.com The separation allows for the quantification of each enantiomer, ensuring the desired enantiomeric composition of the final product. For some applications, pre-column derivatization with reagents like 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) can be used to enhance detection sensitivity in HPLC. nih.gov
The table below summarizes the chromatographic techniques used for purity assessment:
| Technique | Purpose | Key Feature | Outcome |
| HPLC | Chemical Purity | Separation of components in a mixture | Quantification of chemical impurities |
| Chiral-HPLC | Enantiomeric Purity | Chiral stationary phase (e.g., teicoplanin-based) | Separation and quantification of D- and L-enantiomers |
Applications in Metabolic and Pathway Elucidation Studies
Tracing Carbon Flux and Nitrogen Metabolism with DL-TYROSINE (RING-3,5-D2)
The core utility of DL-TYROSINE (RING-3,5-D2) in metabolic studies lies in its ability to act as a tracer for quantifying the flow, or flux, of atoms through metabolic networks. When introduced into a biological system, this labeled tyrosine is processed by enzymes alongside its natural, unlabeled counterpart. Analytical techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy can then distinguish between molecules that have incorporated the deuterium (B1214612) label and those that have not. nih.gov This allows for the precise measurement of carbon movement from tyrosine into its various downstream products.
This method is crucial for understanding how an organism allocates resources. For example, by tracking the deuterium atoms, scientists can determine the rate at which tyrosine's carbon skeleton is used to synthesize vital compounds like proteins or neurotransmitters. cymitquimica.com While the deuterium on the ring specifically traces the carbon backbone, the amino acid's nitrogen can be simultaneously labeled with the stable isotope ¹⁵N. This dual-labeling strategy provides a comprehensive view, enabling researchers to track both carbon and nitrogen metabolism from a single precursor molecule, offering deeper insights into the integrated metabolic landscape.
Table 1: Illustrative Data on Carbon Flux from Labeled Tyrosine to a Downstream Metabolite
This table provides a hypothetical example of how the deuterium label from DL-TYROSINE (RING-3,5-D2) might appear in a product over time, demonstrating the concept of metabolic flux.
| Time Point (Hours) | % Labeled Tyrosine (D2) in Pool | % Labeled Product (D2) in Pool |
| 0 | 100% | 0% |
| 2 | 75% | 25% |
| 4 | 50% | 50% |
| 6 | 25% | 75% |
| 8 | 10% | 90% |
Investigation of Tyrosine Catabolism and Anabolism in Model Systems
DL-TYROSINE (RING-3,5-D2) is a powerful tool for dissecting the pathways of tyrosine synthesis (anabolism) and degradation (catabolism). In studies of catabolism, researchers administer the labeled compound and monitor the appearance of the deuterium label in downstream breakdown products. For instance, the tyrosine catabolic pathway breaks the amino acid down into fumarate (B1241708) and acetoacetate. researchgate.net
Clinical research has utilized deuterated tyrosine to investigate inborn errors of metabolism. nih.gov In studies of patients with tyrosinemia, a condition where the tyrosine oxidation pathway is defective, administration of D2-tyrosine allowed researchers to track its metabolic fate. nih.gov The excretion of deuterated metabolites such as p-hydroxyphenylacetic acid, p-hydroxyphenyllactic acid, and p-hydroxyphenylpyruvic acid was monitored, providing direct insight into the specific enzymatic steps that were impaired. nih.gov This approach allows for the identification of metabolic bottlenecks and the study of substrate inhibition on specific enzymes in the pathway. nih.gov
Conversely, while DL-TYROSINE (RING-3,5-D2) is itself the tracer, the principles of isotope labeling are also used to study tyrosine anabolism. By providing simpler, labeled precursor molecules from the shikimate pathway, such as labeled chorismate or prephenate, scientists can track the de novo synthesis of tyrosine and measure its production rate.
Stable Isotope Tracer Kinetic Studies in Cellular and Subcellular Compartments
Beyond simply identifying pathways, DL-TYROSINE (RING-3,5-D2) enables the study of their dynamics through stable isotope tracer kinetic analysis. These studies measure the rates of metabolic reactions and transport processes within living cells and even in specific subcellular compartments like mitochondria. A common experimental design is the "pulse-chase" experiment. A "pulse" of labeled tyrosine is introduced to the system, and its metabolic fate is followed over time as it is consumed and converted into various products.
This technique provides dynamic information that cannot be captured by static measurements. For instance, it can be used to determine the rate of tyrosine transport across the cell membrane, its entry into different organelles, and the in-vivo activity of key enzymes. By measuring the rate of disappearance of the labeled precursor and the rate of appearance of labeled products, researchers can calculate reaction velocities and gain a quantitative understanding of how metabolic pathways are regulated in response to different physiological conditions or stimuli.
Elucidation of Precursor-Product Relationships in Biosynthetic Pathways
A fundamental application of DL-TYROSINE (RING-3,5-D2) is to establish definitive precursor-product relationships in biosynthetic pathways. The principle is direct and unambiguous: if compound A is a precursor to compound B, then introducing an isotopically labeled version of A should result in the appearance of the label in B.
This method has been instrumental in confirming many known metabolic pathways. L-tyrosine is known to be an important building block for proteins and a precursor for several key neurotransmitters, including dopamine, norepinephrine, and epinephrine. cymitquimica.commedchemexpress.com By administering DL-TYROSINE (RING-3,5-D2) to a biological system and then detecting the deuterium label in these catecholamines, a direct biosynthetic link is unequivocally proven. This tracer methodology provides concrete evidence that connects metabolic starting points to their final products, laying the foundation for our understanding of complex biochemical synthesis routes.
Table 2: Research Findings on Precursor-Product Relationships Using Labeled Tyrosine
This table summarizes the established biosynthetic relationships confirmed using isotopically labeled tyrosine.
| Precursor Administered | Labeled Metabolite Detected | Pathway Confirmed |
| DL-TYROSINE (RING-3,5-D2) | L-DOPA | Catecholamine Biosynthesis |
| DL-TYROSINE (RING-3,5-D2) | Dopamine | Catecholamine Biosynthesis |
| DL-TYROSINE (RING-3,5-D2) | Norepinephrine | Catecholamine Biosynthesis |
| DL-TYROSINE (RING-3,5-D2) | Epinephrine | Catecholamine Biosynthesis |
Utilization in Enzyme Mechanism and Kinetic Research
Probing Reaction Mechanisms and Transition States Using Deuterium (B1214612) Isotope Effects
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org The study of KIEs provides valuable insights into reaction mechanisms, particularly the nature of the transition state and whether a specific bond is broken in the rate-determining step. wikipedia.orglibretexts.org
While direct primary KIE studies involving the cleavage of the C3-D or C5-D bonds of tyrosine are not the most common application, the use of DL-Tyrosine (ring-3,5-D2) has been instrumental in elucidating mechanisms involving tyrosyl radical intermediates. nih.gov Many enzymes, including ribonucleotide reductases (RNRs), utilize a tyrosyl radical as a key cofactor for initiating catalysis. nih.govproteopedia.orgyoutube.com The formation of this radical involves the one-electron oxidation of a tyrosine residue. nih.gov
The use of specifically deuterated tyrosine, including at the 3 and 5 positions of the ring, is crucial for identifying and characterizing these radical species using Electron Paramagnetic Resonance (EPR) spectroscopy. rsc.orgresearchgate.net The unpaired electron of the tyrosyl radical interacts with the magnetic moments of nearby nuclei, such as protons, leading to a complex EPR spectrum with hyperfine splitting. nih.gov When the C3 and C5 protons are replaced with deuterons, the hyperfine structure of the EPR spectrum changes predictably. This isotopic substitution helps to:
Confirm the radical's identity: The altered spectrum confirms that the radical is indeed located on a tyrosine residue.
Simplify complex spectra: Deuterons have a smaller magnetic moment than protons, leading to smaller and often unresolved hyperfine splittings, which can simplify the spectrum and help in the assignment of other couplings, such as those from the β-methylene protons. nih.gov
Probe the radical's environment: The precise hyperfine couplings are sensitive to the conformation and electronic environment of the tyrosyl radical within the enzyme's active site, providing mechanistic information about how the protein stabilizes this highly reactive intermediate. nih.govrsc.org
For example, in studies of ribonucleotide reductase, the tyrosyl radical is essential for initiating the conversion of nucleotides to deoxynucleotides. nih.gov Isotopic labeling of the tyrosine ring helps to characterize the electronic structure of this radical, which is generated by a nearby di-iron cluster and participates in a long-range electron transfer pathway. youtube.comnih.gov
Determination of Kinetic Parameters in Enzymatic Reactions
The determination of steady-state kinetic parameters, namely the Michaelis constant (Km) and the maximum velocity (Vmax), is fundamental to understanding enzyme function. nih.govresearchgate.net These parameters are essential for calculating the deuterium isotope effects on an enzymatic reaction. The KIE is typically expressed as the ratio of the rate constant for the light isotope (H) to that of the heavy isotope (D). wikipedia.org This can be measured on Vmax and the ratio Vmax/Km. nih.gov
The general procedure involves:
Measuring the initial reaction rates at various substrate concentrations for both the non-deuterated (protio) DL-Tyrosine and for DL-Tyrosine (ring-3,5-D2).
Determining the Km and Vmax values for each substrate by fitting the data to the Michaelis-Menten equation. odinity.com
Calculating the kinetic isotope effects as follows:
DV = (Vmax)H / (Vmax)D
D(V/K) = (Vmax/Km)H / (Vmax/Km)D
A KIE value greater than 1 (a "normal" KIE) indicates that the C-H bond is being broken in a rate-limiting step, as the C-D bond is stronger and requires more energy to break. libretexts.org An "inverse" KIE (less than 1) can occur due to changes in hybridization or other effects in the transition state. nih.gov While specific kinetic data for enzymatic reactions using DL-Tyrosine (ring-3,5-D2) as a substrate are not prominently detailed in the surveyed literature, the principle remains a cornerstone of mechanistic enzymology. For instance, studies on the enzyme tyrosinase, which hydroxylates tyrosine, have utilized other ring-deuterated tyrosine derivatives to probe its mechanism. nih.gov Similarly, the mechanism of L-phenylalanine dehydrogenase has been investigated using L-tyrosine deuterated at the C-2 position, revealing that the C-H bond cleavage is a rate-determining step. icm.edu.pl
This table presents hypothetical data to illustrate how kinetic parameters are used to calculate secondary KIEs. A small, normal secondary KIE on Vmax/Km might be observed due to electronic effects of deuteration on the aromatic ring in the transition state.
Studies of Stereochemical Aspects of Enzyme Catalysis
Specific research studies detailing the use of DL-TYROSINE (RING-3,5-D2) to investigate the stereochemical aspects of enzyme catalysis are not prominently available in the reviewed scientific literature. Such studies typically involve isotopic substitution at a chiral center or a prochiral center to trace the stereochemical course of a reaction. While deuteration of the aromatic ring can influence the electronic environment of the active site, its application in directly probing stereochemistry is less common than labeling at the α- or β-carbons of the amino acid side chain.
Investigating Enzyme-Substrate Interactions and Binding Dynamics
DL-Tyrosine (ring-3,5-D2) is a valuable probe for studying how a tyrosine substrate binds and interacts within an enzyme's active site, primarily through Electron Paramagnetic Resonance (EPR) spectroscopy. mdpi.com This technique is particularly powerful for enzymes that generate a tyrosyl radical during their catalytic cycle. iaea.org
The EPR spectrum of a tyrosyl radical is dictated by hyperfine interactions between the unpaired electron and magnetic nuclei. rsc.org The largest couplings typically arise from the protons on the aromatic ring (at positions 3 and 5) and the β-methylene protons of the side chain. nih.gov The magnitude of these couplings is highly dependent on the conformation of the tyrosine residue within the protein, including the rotational angle of the phenoxyl ring relative to the side chain. nih.gov
By substituting the protons at the 3 and 5 positions with deuterons, researchers can:
Isolate Specific Interactions: The replacement of H with D effectively "removes" the large hyperfine contributions from these positions in the EPR spectrum. This spectral simplification allows for the easier detection and more accurate measurement of smaller hyperfine couplings from other nuclei, such as the β-methylene protons or even magnetic nuclei of amino acid residues in the enzyme's active site that are interacting with the substrate. nih.gov
Determine Conformation: The hyperfine couplings of the β-methylene protons are exquisitely sensitive to the dihedral angle of the Cβ-C1 bond. By accurately measuring these couplings in a spectrum simplified by ring deuteration, researchers can precisely determine the conformation of the bound tyrosine substrate at the moment of radical formation. nih.gov
This approach provides a high-resolution snapshot of the enzyme-substrate interaction, revealing how the enzyme orients the substrate for catalysis. Such studies are critical for understanding the function of enzymes like ribonucleotide reductase and photosystem II, where precise positioning of the tyrosine residue is essential for efficient radical generation and transfer. nih.govnih.gov
Role in Structural Biology and Protein Dynamics Studies
Incorporation of Deuterated Tyrosine for NMR Spectroscopy of Proteins
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying proteins in solution, providing insights into their three-dimensional structure and dynamic behavior at an atomic level. However, for larger proteins, the sheer number of proton signals leads to severe spectral overlap, making unambiguous resonance assignment and interpretation a significant challenge. The use of isotopically labeled amino acids, such as DL-Tyrosine (ring-3,5-D2), is a key strategy to overcome this limitation. nih.gov
The introduction of deuterium (B1214612) at the C3 and C5 positions of the tyrosine ring effectively removes the corresponding 1H signals from the proton NMR spectrum. This spectral simplification is crucial for isolating and analyzing the remaining proton signals of the tyrosine ring (at the C2 and C6 positions) and those of neighboring residues. This targeted deuteration helps to resolve ambiguities and allows for a more accurate determination of protein structure and dynamics. bitesizebio.com
Table 1: Applications of DL-Tyrosine (ring-3,5-D2) in Protein NMR Studies
| Application | Description | Key Advantages |
| Resonance Assignment | Simplifies crowded aromatic regions of 1H NMR spectra, facilitating the unambiguous assignment of tyrosine spin systems. | Reduces spectral overlap, allowing for clearer identification of cross-peaks in 2D and 3D NMR experiments. |
| Structural Elucidation | Provides crucial distance restraints for determining the three-dimensional structure of proteins. | Enables more accurate measurement of Nuclear Overhauser Effects (NOEs) involving the remaining tyrosine protons. |
| Protein Folding Studies | Allows for the monitoring of local and global conformational changes during protein folding and unfolding transitions. | Provides residue-specific probes to track the formation of native structure and the disappearance of unfolded states. |
| Dynamics Analysis | Facilitates the study of motional processes such as aromatic ring flips and side-chain fluctuations. | Simplifies the analysis of relaxation dispersion experiments and other techniques used to characterize protein dynamics. |
The unambiguous assignment of aromatic ring resonances in proteins has historically been a difficult task due to the small chemical shift differences between protons in the aromatic rings of phenylalanine and tyrosine residues. nih.gov The incorporation of DL-Tyrosine (ring-3,5-D2) significantly alleviates this problem. By eliminating the signals from the H3 and H5 protons, the remaining H2 and H6 protons give rise to a much simpler AB spin system, which is easier to identify and assign in complex spectra. bitesizebio.com
In the case of the tryptophan synthase α-subunit, researchers were able to assign all seven tyrosine resonances by using a mutant protein where each tyrosine was individually replaced, in conjunction with samples containing [3,5-2H2]Tyr. This approach allowed them to monitor conformational changes resulting from amino acid substitutions at specific positions. bitesizebio.com The simplification of the spectrum ensures that the observed signals are well-resolved, which is a prerequisite for the accurate measurement of NOEs. These NOEs provide through-space distance information between protons and are fundamental to the calculation of a protein's three-dimensional structure.
Understanding the process by which a protein folds into its unique three-dimensional structure is a central goal of molecular biology. NMR spectroscopy is particularly well-suited for studying protein folding as it can provide residue-specific information about the conformational ensemble during the folding process. nih.govnih.gov The incorporation of DL-Tyrosine (ring-3,5-D2) can enhance these studies by providing specific probes within the protein structure.
As a protein folds, the chemical environment of each amino acid residue changes, leading to shifts in the corresponding NMR signals. For a deuterated tyrosine residue, the simplified signal from the H2 and H6 protons can be monitored throughout a thermal or chemical denaturation experiment. nih.gov The changes in the chemical shifts and intensities of these specific signals can provide insights into the local folding events around the tyrosine residue. In the unfolded state, the NMR peaks are typically broader and less dispersed, whereas in the folded state, they become sharp and well-dispersed. bitesizebio.com By monitoring the signals of selectively deuterated tyrosines, researchers can gain a more detailed picture of the folding pathway and the stability of different regions of the protein.
The function of many proteins is intrinsically linked to their dynamic nature. Tyrosine residues are frequently found in the active sites of enzymes and at the interfaces of protein-protein interactions, where their mobility can be crucial for catalysis and binding. nih.gov NMR studies utilizing DL-Tyrosine (ring-3,5-D2) can provide detailed information about these dynamic processes.
One important dynamic process is the 180° "ring flip" of the tyrosine side chain around the Cβ-Cγ bond. These motions can be studied by NMR, and the rate of flipping provides information about the flexibility of the protein interior. nih.gov The use of ring-dideuterated tyrosine simplifies the analysis of the spectra, making it easier to determine the flipping rates. Furthermore, the protonation state of the tyrosine hydroxyl group can be critical for its function. NMR methods have been developed to determine the pKa values of individual tyrosine residues in proteins, and the use of deuterated tyrosine can help to resolve spectral overlap and improve the accuracy of these measurements. researchgate.net These studies provide valuable insights into how the protein environment modulates the properties of tyrosine residues to facilitate their diverse functional roles.
Mass Spectrometry-Based Approaches for Protein Conformational and Interaction Studies
Mass spectrometry (MS) has emerged as a powerful tool for the analysis of protein structure and interactions. One of the most informative MS-based techniques is hydrogen-deuterium exchange mass spectrometry (HDX-MS). nih.govnih.govmdpi.com This method probes the solvent accessibility of backbone amide protons in a protein, providing information about its conformation and dynamics. nih.govnih.gov
In a typical HDX-MS experiment, a protein is incubated in a deuterated buffer (e.g., D2O) for a specific period. The backbone amide protons that are exposed to the solvent will exchange with deuterium, leading to an increase in the mass of the protein. By analyzing the mass increase of the intact protein or its proteolytic peptides, regions of the protein that are protected from the solvent can be identified. nih.gov The incorporation of DL-Tyrosine (ring-3,5-D2) is a form of stable isotope labeling that can be used in conjunction with other MS-based techniques to study protein conformation. While HDX-MS primarily focuses on backbone amide exchange, the presence of deuterated side chains can be useful in certain experimental setups for quantifying the extent of labeling or for use in cross-linking studies to identify protein-protein interaction sites. nih.gov
Table 2: Overview of Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
| Step | Description | Information Gained |
| Deuterium Labeling | The protein of interest is incubated in a D2O-based buffer for a defined time. | Backbone amide protons exchange with deuterium at rates dependent on their solvent accessibility and hydrogen bonding. |
| Quenching | The exchange reaction is stopped by rapidly lowering the pH and temperature. | The deuterium labeling pattern is "frozen" in place. |
| Proteolysis | The protein is digested into smaller peptides, typically using an acid-stable protease like pepsin. | Allows for the localization of deuterium uptake to specific regions of the protein sequence. |
| Mass Analysis | The masses of the resulting peptides are measured using a mass spectrometer. | The mass increase of each peptide reveals the extent of deuterium incorporation in that segment of the protein. |
| Data Analysis | The deuterium uptake data is analyzed to identify regions of the protein with altered solvent accessibility. | Provides insights into protein conformation, dynamics, and regions involved in ligand binding or conformational changes. |
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy with Labeled Tyrosine
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide sensitive probes of molecular structure and environment. When applied to proteins, these methods can yield detailed information about the secondary structure, the protonation states of amino acid side chains, and the interactions of cofactors. The interpretation of protein vibrational spectra can be challenging due to the large number of overlapping vibrational modes. Isotope labeling, including the use of DL-Tyrosine (ring-3,5-D2), is a powerful strategy for assigning specific spectral features to particular amino acid residues.
The substitution of protons with deuterium at the 3 and 5 positions of the tyrosine ring leads to a predictable shift in the vibrational frequencies of the ring modes. By comparing the FTIR or Raman spectrum of a protein containing unlabeled tyrosine with that of a protein containing DL-Tyrosine (ring-3,5-D2), specific vibrational bands can be definitively assigned to the tyrosine side chain. This approach has been successfully used to study the role of tyrosine residues in the function of complex proteins like bacteriorhodopsin and photosystem II. nih.gov For example, difference FTIR spectroscopy on samples containing deuterated tyrosine has been used to identify the vibrational modes of specific tyrosine residues that are involved in the light-induced conformational changes of bacteriorhodopsin.
Applications in Quantitative Proteomics and Metabolomics Research
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using DL-TYROSINE (RING-3,5-D2)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique for accurate relative quantification of proteins. nih.gov The method involves growing two populations of cells in culture media that are identical except for one essential amino acid. One medium contains the natural, "light" amino acid, while the other contains a "heavy," stable isotope-labeled counterpart. nih.gov
In the context of using DL-TYROSINE (RING-3,5-D2), one cell population is cultured in a medium containing standard L-tyrosine, while the other is cultured in a medium where standard tyrosine is replaced with DL-TYROSINE (RING-3,5-D2). Over several cell divisions (typically at least five), the cells in the "heavy" medium incorporate the deuterated tyrosine into all newly synthesized proteins. nih.gov After the experimental treatment, the two cell populations are combined, and the proteins are extracted and digested, typically with trypsin.
The resulting peptide mixtures are then analyzed by liquid chromatography-mass spectrometry (LC-MS). In the mass spectrometer, a peptide containing the deuterated tyrosine will appear with a mass-to-charge (m/z) ratio that is shifted by +2 Da compared to its "light" counterpart (due to the two deuterium (B1214612) atoms replacing two hydrogen atoms). sigmaaldrich.com By comparing the signal intensities of the "light" and "heavy" peptide pairs, the relative abundance of the corresponding protein in the two cell populations can be accurately determined. nih.gov
This technique has been successfully applied to study changes in protein expression in various biological processes, such as muscle cell differentiation. nih.gov While arginine and lysine (B10760008) are the most commonly used amino acids in SILAC, tyrosine labeling is particularly valuable for studying signaling pathways involving tyrosine phosphorylation. nih.govchempedia.info
Table 1: SILAC Experimental Workflow using DL-TYROSINE (RING-3,5-D2)
| Step | Description |
| 1. Cell Culture | Two cell populations are cultured. Population A in "light" medium (with L-Tyrosine) and Population B in "heavy" medium (with DL-TYROSINE (RING-3,5-D2)). |
| 2. Incorporation | Cells are grown for at least five doublings to ensure >95% incorporation of the respective amino acid into the proteome. nih.gov |
| 3. Experiment | The two cell populations are subjected to different experimental conditions (e.g., control vs. drug treatment). |
| 4. Cell Lysis & Mixing | Cells are lysed, and protein extracts from both populations are mixed, typically in a 1:1 ratio. |
| 5. Protein Digestion | The combined protein mixture is digested into smaller peptides using a protease like trypsin. |
| 6. LC-MS/MS Analysis | The peptide mixture is analyzed by mass spectrometry. Peptides containing "light" and "heavy" tyrosine are detected as pairs with a 2 Da mass difference. |
| 7. Quantification | The ratio of the signal intensities of the heavy and light peptide pairs is calculated to determine the relative abundance of the parent protein. |
Absolute Quantification of Tyrosine and Tyrosine-Derived Metabolites
DL-TYROSINE (RING-3,5-D2) serves as an ideal internal standard for the absolute quantification of endogenous tyrosine and its metabolites through isotope dilution mass spectrometry. hilarispublisher.com This method is considered the gold standard for quantitative analysis due to its high accuracy and precision. nih.gov
The principle involves adding a known amount of the stable isotope-labeled standard (DL-TYROSINE (RING-3,5-D2)) to a biological sample (e.g., plasma, urine, or tissue extract) before sample processing and analysis. hilarispublisher.com The deuterated standard is chemically identical to the endogenous analyte (unlabeled tyrosine) and therefore behaves identically during extraction, derivatization, and chromatographic separation. scispace.com
During mass spectrometric analysis, the instrument distinguishes between the endogenous "light" tyrosine and the "heavy" deuterated standard based on their mass difference. By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of the internal standard, the absolute concentration of the endogenous tyrosine in the original sample can be calculated with high precision. nih.gov
This approach is crucial for metabolomics studies investigating pathways involving tyrosine, as it allows for the accurate measurement of fluctuations in metabolite pools under different physiological or pathological conditions. For instance, this method has been adapted to simultaneously quantify various modified tyrosines, which are biomarkers of oxidative stress, in human urine. nih.gov In such studies, stable isotopic versions of each modified tyrosine are synthesized and used as internal standards to ensure accurate quantification. nih.gov
Table 2: Research Findings on Quantification of Modified Tyrosines in Human Urine
| Modified Tyrosine | Quantification Method | Internal Standard Used | Relevance |
| Dityrosine (DiY) | LC-MS/MS with isotopic dilution | [¹³C₁₈]DiY (synthesized from [¹³C₉]tyrosine) | Biomarker for oxidative stress nih.gov |
| 3-Nitrotyrosine (NY) | LC-MS/MS with isotopic dilution | Stable isotopic NY | Biomarker for nitrosative stress nih.gov |
| 3-Bromotyrosine (BrY) | LC-MS/MS with isotopic dilution | [¹³C₉]BrY | Biomarker for myeloperoxidase activity nih.gov |
| 3,5-Dibromotyrosine (DiBrY) | LC-MS/MS with isotopic dilution | Stable isotopic DiBrY | Biomarker for eosinophil peroxidase activity nih.gov |
Development of Analytical Assays for Target Identification in Research
The development of robust and sensitive analytical assays is fundamental for identifying and validating new therapeutic targets and biomarkers. researchgate.net DL-TYROSINE (RING-3,5-D2) plays a key role in the creation of targeted mass spectrometry assays, such as Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM). proteomics.commdpi.com These techniques offer high sensitivity and specificity for quantifying specific proteins or peptides in highly complex mixtures like cell lysates or plasma. nih.gov
In the development of a targeted assay for a specific tyrosine-containing peptide (which may be a biomarker or part of a target protein), a synthetic version of this peptide incorporating DL-TYROSINE (RING-3,5-D2) is created. This heavy-labeled peptide serves as the internal standard. proteomics.com
The development process involves several stages where the deuterated standard is critical:
Method Optimization: The stable isotope-labeled peptide is used to optimize mass spectrometer parameters (e.g., collision energy) and liquid chromatography conditions to achieve the best possible signal for the target analyte.
Assay Validation: The deuterated standard is essential for validating the assay's performance characteristics, including determining the limit of detection (LOD), lower limit of quantification (LLOQ), linearity, accuracy, and precision. proteomics.com
Absolute Quantification: Once validated, the assay uses the heavy-labeled peptide standard to perform absolute quantification of the target peptide in research samples, which is crucial for biomarker validation studies. mdpi.combiorxiv.org
By providing a stable and reliable reference, DL-TYROSINE (RING-3,5-D2) and peptides synthesized from it enable the development of reproducible and transferable quantitative assays that are critical for advancing drug discovery and clinical research. nih.gov
Emerging Research Directions and Future Perspectives
Novel Synthetic Methodologies for Site-Specific Deuteration
The precise installation of deuterium (B1214612) atoms at specific locations within a molecule is a significant challenge in synthetic chemistry. The development of novel methodologies for the site-specific deuteration of amino acids like tyrosine is crucial for advancing their application in research. Current research focuses on both chemical and enzymatic approaches to achieve high levels of deuterium incorporation with exceptional regioselectivity.
One promising strategy involves the use of metal-catalyzed hydrogen-deuterium (H/D) exchange reactions. These methods often utilize transition metal catalysts, such as palladium on carbon (Pd/C), in the presence of a deuterium source like deuterium oxide (D₂O). researchgate.netnih.gov The catalytic system facilitates the exchange of hydrogen for deuterium at specific, often activated, positions on the amino acid. For instance, a chemo- and regioselective H/D exchange of amino acids can be achieved using a Pd/C-Al-D₂O catalytic system, which offers an environmentally benign approach where D₂O is the deuterium source. researchgate.net Another approach involves the reductive deoxygenation/deuteration of a tyrosine derivative, which has been shown to incorporate deuterium regiospecifically at levels above 90%. acs.orgnih.gov
Enzymatic methods offer an alternative with high specificity, leveraging the inherent selectivity of enzymes to modify their substrates. nih.gov For example, a dual-protein catalytic system involving an aminotransferase can be used to achieve site-selective Cα and Cβ H/D exchange on amino acids. nih.gov This approach highlights the potential of enzyme-mediated deuteration to access specific deuteration patterns that are challenging to achieve through traditional chemical synthesis. nih.gov Researchers have also prepared L-[2',6'-d₂]Tyr by refluxing a deuterated precursor with hydrochloric acid. nih.gov
| Method | Description | Key Features |
| Metal-Catalyzed H/D Exchange | Utilizes transition metal catalysts (e.g., Pd/C) and a deuterium source (e.g., D₂O) to facilitate the exchange of hydrogen for deuterium at specific sites. researchgate.netnih.gov | Environmentally benign; high deuterium incorporation. researchgate.net |
| Reductive Deoxygenation/Deuteration | A chemical synthesis approach involving the reduction of a functionalized tyrosine precursor in the presence of a deuterium source. acs.orgnih.gov | High regioselectivity; yields of over 90% deuterium incorporation. acs.orgnih.gov |
| Enzymatic Catalysis | Employs enzymes, such as aminotransferases, to catalyze the site-selective exchange of hydrogen for deuterium on the amino acid. nih.gov | High specificity for Cα and Cβ positions; operates under mild conditions. nih.gov |
| Acid-Catalyzed Exchange | Involves heating the amino acid in a deuterated acid to promote H/D exchange at specific positions. nih.gov | Can be used for specific ring positions. nih.gov |
Advanced Spectroscopic Techniques for Deuterium-Labeled Biomolecules
The primary utility of deuterium-labeled compounds like DL-Tyrosine (ring-3,5-d2) lies in their application as probes in various spectroscopic techniques. The increased mass of deuterium and its distinct nuclear magnetic properties allow for more detailed structural and dynamic analyses of biomolecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for studying deuterium-labeled proteins. The substitution of protons with deuterons simplifies complex ¹H NMR spectra, reducing spectral crowding and line broadening, which is particularly beneficial for larger proteins. mdpi.com While perdeuteration can lead to a loss of crucial information from Nuclear Overhauser Effects (NOEs), site-specific deuteration, as in DL-Tyrosine (ring-3,5-d2), allows for the targeted simplification of spectra while retaining key structural information. mdpi.com This enables the attenuation of specific signals to improve resolution and facilitate the assignment of resonances in highly deuterated proteins. nih.govnih.gov The unique chemical shift of deuterons can also be exploited in deuterium metabolic imaging (DMI) to trace the metabolic fate of deuterated substrates in vivo. escholarship.orgnih.gov
Mass Spectrometry (MS) , particularly Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), is a powerful tool for probing protein conformation and dynamics. pnas.orgyoutube.comresearchgate.netnih.gov In HDX-MS, a protein is exposed to a deuterated solvent (D₂O), and the rate of exchange of backbone amide hydrogens for deuterium is measured. youtube.com This exchange rate is dependent on the solvent accessibility and hydrogen bonding of the amide protons, providing insights into the protein's secondary structure and conformational changes. youtube.com Deuterium-labeled amino acids also serve as internal standards in quantitative mass spectrometry for the elucidation of drug metabolism. acs.org
Vibrational Spectroscopy , including Infrared (IR) and Raman spectroscopy, can also benefit from deuterium labeling. The substitution of hydrogen with deuterium alters the vibrational frequencies of chemical bonds, leading to predictable shifts in the vibrational spectra. aip.orgyoutube.com This isotopic editing can help in the assignment of complex vibrational spectra and provide information about the local environment of the labeled amino acid. researchgate.netmdpi.com For example, the characteristic —ND₃⁺ valence vibration is found at a lower frequency compared to the —NH₃⁺ vibration. aip.org
Integration with Multi-Omics Approaches in Systems Biology Research
The use of stable isotope labeling is becoming increasingly integrated into multi-omics approaches to gain a systems-level understanding of biological processes. DL-Tyrosine (ring-3,5-d2) and other deuterated compounds are valuable tools in these endeavors, particularly in metabolomics and proteomics.
In metabolomics , stable isotope labeling is used to trace the flow of metabolites through metabolic pathways, a field known as metabolic flux analysis. nih.govresearchgate.net By introducing a deuterated precursor like DL-Tyrosine (ring-3,5-d2) into a biological system, researchers can track the incorporation of deuterium into downstream metabolites using mass spectrometry or NMR. nih.govnih.gov This provides a dynamic view of metabolic networks and can help in the identification of novel metabolites and pathways. nih.gov The use of deuterium oxide (D₂O) labeling is a cost-effective and versatile method for global metabolic labeling in omics studies. nih.govnih.gov A novel approach termed "Deuteromics" allows for the simultaneous exploration of multiple metabolic pathways by deuterium labeling of several key metabolites. metsol.commetsol.com
In proteomics , a technique called Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is widely used for quantitative analysis of protein expression. While SILAC traditionally uses heavy isotopes of carbon or nitrogen, deuterium-labeled amino acids can also be employed. nih.gov By growing cells in media containing either the normal or the deuterated amino acid, the proteomes of the two cell populations can be distinguished by mass spectrometry, allowing for the relative quantification of thousands of proteins in a single experiment. nih.gov Pulsed SILAC (pSILAC) techniques further enable the study of protein dynamics and turnover rates. nih.gov
The integration of data from these different "omics" fields, facilitated by the use of deuterated compounds, provides a more comprehensive picture of cellular function and regulation. This systems biology approach is crucial for understanding complex diseases and for the development of new therapeutic strategies.
Potential for New Applications in Mechanistic Chemical Biology
The subtle change in mass and bond strength upon substituting hydrogen with deuterium can have a measurable effect on the rates of chemical reactions, an effect known as the kinetic isotope effect (KIE). icm.edu.pl This phenomenon makes DL-Tyrosine (ring-3,5-d2) a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions.
By comparing the reaction rates of an enzyme with the non-deuterated and the deuterated tyrosine, researchers can determine if a specific C-H bond is broken in the rate-determining step of the reaction. icm.edu.pl For example, a significant KIE observed for the oxidative deamination of [2-²H]-L-Tyr suggests that the cleavage of the C-D bond is likely the rate-determining step. icm.edu.pl The use of deuterated amino acids as probes for enzyme mechanisms has been recognized for its utility in providing detailed mechanistic insights. nih.gov
Furthermore, the incorporation of deuterated amino acids into proteins can be used to probe the role of specific residues in protein function. For instance, by replacing a specific tyrosine residue with DL-Tyrosine (ring-3,5-d2), scientists can investigate the importance of that residue's phenolic proton in catalysis or protein-protein interactions. The altered hydrogen bonding capabilities of the deuterated hydroxyl group can provide valuable information about the active site chemistry of an enzyme. The use of unnatural tyrosine analogs as spectroscopic probes has provided conclusive evidence for the location of a tyrosine radical generated during an enzymatic reaction. acs.org
The development of new bioconjugation techniques that are specific for tyrosine residues opens up further possibilities for the application of deuterated tyrosine. walshmedicalmedia.comnih.gov These methods allow for the site-specific attachment of probes, drugs, or other functional molecules to proteins, and the use of deuterated tyrosine could provide a unique handle for these modifications.
Q & A
Q. What ethical and methodological safeguards are critical for in vivo testing of DL-tyrosine (Ring-3,5-D₂) nanocomposites?
- Guidelines :
- Ethical : Adhere to institutional animal care protocols; calculate therapeutic doses as 20% of MPD to minimize toxicity.
- Methodological : Use randomized control groups and blinded efficacy assessments. Pre-test nanocomposite stability in physiological buffers (pH 7.4, 37°C) to ensure consistent dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
